molecular formula C5H6 B14715184 1,2-Dimethylidenecyclopropane CAS No. 18631-85-1

1,2-Dimethylidenecyclopropane

Cat. No.: B14715184
CAS No.: 18631-85-1
M. Wt: 66.10 g/mol
InChI Key: ZNKWTJLYBOAVHI-UHFFFAOYSA-N
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Description

Academic Significance of Strained Cyclic Diene Systems

Strained cyclic dienes are molecules that incorporate a conjugated diene system within a small, constrained ring structure. The inherent angle strain and torsional strain in these systems lead to a significant increase in their ground-state energy, making them highly reactive. The release of this strain energy provides a powerful thermodynamic driving force for reactions. elsevierpure.com This enhanced reactivity is a cornerstone of their academic significance, allowing them to participate in reactions that are often difficult or impossible for their unstrained, acyclic counterparts.

A primary area where strained cyclic dienes exhibit profound utility is in cycloaddition reactions, particularly the Diels-Alder reaction. numberanalytics.comlibretexts.org The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereospecificity. libretexts.org Cyclic dienes are especially reactive in these transformations because their structure "locks" the diene into the s-cis conformation necessary for the reaction to occur. libretexts.org The high reactivity, driven by strain release, enables these cycloadditions to proceed under mild conditions, often with high efficiency and selectivity. elsevierpure.com This approach allows for the convergent construction of complex polycyclic molecules, offering efficient strategies for assembling functional materials and natural products. elsevierpure.com

The study of these systems, both experimentally and through quantum chemical calculations, provides deep insights into the relationship between molecular strain, distortion energies of transition states, and chemical reactivity. researchgate.netacs.orgresearchgate.net Understanding how strain influences reaction barriers allows chemists to design novel reagents and synthetic strategies.

Research Context of Exocyclic Methylene-Substituted Cyclopropane (B1198618) Derivatives

Exocyclic methylene-substituted cyclopropanes, such as methylenecyclopropane (B1220202) and its derivatives, are a versatile class of compounds in organic synthesis. wikipedia.org The combination of a strained cyclopropane ring and a reactive π-system (the exocyclic double bond) confers unique chemical properties. These molecules can act as multifunctional reagents in transition metal-catalyzed reactions, serving as precursors for a wide array of carbo- and heterocyclic structures. researchgate.net

The reactivity of these compounds is largely governed by the high ring strain of the cyclopropane moiety. nih.gov This strain facilitates a variety of ring-opening and ring-expansion reactions, as well as cycloadditions. For instance, methylenecyclopropanes can undergo formal [4+1] cycloadditions with gold(I) carbenes to form cyclopentenes. nih.gov They also participate in [3+2] cycloadditions with various partners, providing access to five-membered ring systems. nih.gov

Furthermore, the presence of donor and acceptor groups on the cyclopropane ring can dramatically influence its reactivity, creating potent electrophiles or nucleophiles. nih.gov These "donor-acceptor" cyclopropanes are widely used as building blocks for constructing complex molecular frameworks, including those found in biologically active compounds. nih.gov The study of exocyclic methylene-substituted cyclopropanes continues to be an active area of research, with ongoing efforts to develop new catalytic systems and synthetic methodologies that harness their unique reactivity. researchgate.netsemanticscholar.org

Below is a table summarizing key reaction types involving this class of compounds.

Reaction Type Reactant Partner Product Skeleton Catalyst/Conditions
[4+1] CycloadditionGold(I) CarbenesCyclopenteneGold(I) Catalysis
[3+2] CycloadditionImines, Nitrile OxidesPyrrolidine, Spiro HeterocyclesPalladium Catalysis, Thermal
Ring Expansion---Cyclobutene (B1205218)Platinum Catalysis
Isomerization---MethylcyclopropeneBase, Thermal

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18631-85-1

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

1,2-dimethylidenecyclopropane

InChI

InChI=1S/C5H6/c1-4-3-5(4)2/h1-3H2

InChI Key

ZNKWTJLYBOAVHI-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1=C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Dimethylidenecyclopropane and Its Derivatives

Stereoselective Approaches to Cyclopropane (B1198618) Ring Formation with Olefinic Substituents

The creation of the cyclopropane ring with specific stereochemistry is fundamental to accessing chiral 1,2-dimethylidenecyclopropane derivatives. A prominent strategy is the enantioselective cyclopropanation of allenes. nih.govresearchgate.net For instance, the reaction between monosubstituted allenes and aryldiazoacetate esters, catalyzed by dirhodium tetracarboxylate complexes, yields alkylidene cyclopropanes with high enantiomeric excess (80-90% ee). nih.gov The choice of both the metal catalyst and the chiral ligands is critical in these transformations, with copper and rhodium complexes of chiral bis(pyrazolyl)pyridines showing notable efficacy. researchgate.net

Another powerful method is the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgresearchgate.net This approach allows for the construction of cyclopropanes with excellent enantioselectivity through the use of chiral substrates, nucleophiles, or catalysts. researchgate.net The versatility of the MIRC reaction makes it a valuable tool for synthesizing a wide array of enantioenriched cyclopropane precursors. rsc.org

Furthermore, diastereoselective methods, such as those involving the formal coupling of carbon pronucleophiles with unactivated alkenes, have been developed. nih.gov This can be achieved through the use of dicationic adducts generated by the electrolysis of thianthrene (B1682798) in the presence of alkene substrates, leading to highly diastereoselective cyclopropanation. nih.gov

Precision Introduction of Exocyclic Methylene (B1212753) Groups in Strained Systems

A common strategy for synthesizing 1,2-dimethylidenecyclopropanes involves the introduction of exocyclic methylene groups onto a pre-existing cyclopropane framework. The Wittig reaction is a classic and effective method for this purpose. libretexts.orgpressbooks.pub The reaction of a cyclopropanone (B1606653) with a phosphorus ylide, such as that derived from triphenylphosphine, allows for the direct conversion of a carbonyl group to a methylene group. libretexts.orgnih.gov Theoretical studies on the Wittig reaction of cyclic ketones, including cyclopropanone, have provided insights into the reaction mechanism, involving the formation and decomposition of an oxaphosphetane intermediate. nih.gov

The reaction conditions and the nature of the ylide are crucial. For instance, stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of this compound from a cyclopropane-1,2-dione, a double Wittig reaction would be required. Careful control of the reaction is necessary to manage the reactivity of the strained ring system.

Chemo- and Regioselective Synthetic Strategies

The synthesis of unsymmetrically substituted this compound derivatives necessitates precise control over chemo- and regioselectivity. This is often achieved through multi-step sequences involving selective reactions at different positions of the cyclopropane ring. For example, cascade reactions have been developed for the regioselective synthesis of complex molecules like unsymmetrical 1,4- and 1,2-dihydropyridines, highlighting the potential for such strategies in other contexts. nih.gov

Copper(II)-catalyzed cascade annulation reactions have also been employed for the regioselective synthesis of unsymmetrical biheteroaryls, demonstrating the power of catalysis in controlling regioselectivity. rsc.org Similar principles can be applied to the synthesis of unsymmetrically substituted cyclopropanes. By choosing appropriate starting materials and catalysts, it is possible to direct reactions to a specific site on the molecule. Furthermore, metal-free methods have been developed for the synthesis of unsymmetrically tetrasubstituted pyrroles, showcasing that chemoselectivity can also be achieved without transition metals. rsc.org

Catalytic Protocols for the Synthesis of this compound Systems

Catalytic methods are indispensable for the efficient and selective synthesis of this compound and its derivatives. Transition metal catalysis, in particular, has been extensively explored. Rhodium-catalyzed enantioselective cyclopropanation of allenes is a key method for producing chiral alkylidene cyclopropanes, which are precursors to the target molecules. nih.govpitt.edu

Copper-catalyzed reactions have also proven valuable. For example, the copper-catalyzed coupling of vinylidene cyclopropanes with allyl and allenyl boronates allows for the formation of new carbon-carbon bonds at the allene (B1206475) moiety, often accompanied by the opening of the cyclopropane ring. rsc.org This highlights the diverse reactivity that can be accessed through the choice of catalyst.

Transition metals are also crucial in polymerization reactions that can involve cyclopropane-containing monomers. dtic.mil While not a direct synthesis of this compound, this demonstrates the broad utility of transition metal catalysis in manipulating molecules with strained rings.

Catalyst SystemSubstrate(s)Reaction TypeKey Feature
Dirhodium tetracarboxylateMonosubstituted allenes, aryldiazoacetate estersEnantioselective cyclopropanationHigh enantiomeric excess (80-90% ee) nih.gov
Copper/Rhodium complexes of chiral bis(pyrazolyl)pyridinesStyreneCyclopropanationModerate to high enantioselectivities researchgate.net
Copper(I) chlorideVinylidene cyclopropanes, allyl/allenyl boronatesC-C bond formation with ring openingSelective functionalization of the allene moiety rsc.org

Photochemical Routes to this compound and Analogues

Photochemical methods offer unique pathways to highly strained molecules that can be difficult to access through thermal reactions. One such approach is the photooxygenation of a suitable precursor, like methyl 1,3,5-cycloheptatriene-7-carboxylate, to form a norcaradiene endoperoxide. This intermediate can then be converted in several steps to a compound containing a cyclopropane ring. researchgate.net

Visible light-promoted, metal-free protocols have also been developed for the synthesis of functionalized cyclopropanes. researchgate.net For instance, the photochemical activity of ternary EDA complexes can drive the synthesis of nitrocyclopropanes under mild conditions. researchgate.net These methods showcase the potential of light-induced reactions to construct the cyclopropane core with high selectivity.

Mechanistic Investigations of 1,2 Dimethylidenecyclopropane Reactivity

Pericyclic Transformations Involving 1,2-Dimethylidenecyclopropane

Pericyclic reactions represent a fascinating class of concerted chemical processes that proceed through a cyclic transition state. For this compound, these transformations provide a powerful avenue for the construction of complex molecular architectures. The inherent strain and the specific arrangement of its π-orbitals dictate its behavior in these reactions.

Cycloaddition Reactions of this compound

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, allowing for the formation of cyclic compounds through the union of two or more unsaturated molecules. In the context of this compound, its diene system readily participates in various cycloaddition modes, each with distinct mechanistic features and stereochemical consequences.

The [2+2] cycloaddition involves the combination of two two-electron systems to form a four-membered ring. While thermally induced [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for typical alkenes, the unique electronic nature of this compound and the use of specific reactants can facilitate these transformations. Mechanistic studies often point towards a stepwise pathway involving a diradical or zwitterionic intermediate, particularly with highly electrophilic or nucleophilic ketenes or allenes. The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions, with both retention and inversion of stereochemistry being observed, which is a hallmark of a non-concerted pathway.

Research into the thermal [2+2] cycloaddition of electron-deficient olefins with this compound has provided insights into the mechanistic dichotomy. For instance, the reaction with tetracyanoethylene (B109619) (TCNE) is believed to proceed through a zwitterionic intermediate, leading to the formation of a cyclobutane (B1203170) derivative. The stereochemistry of the resulting cycloadduct is often controlled by the stability of the intermediate, which in turn is influenced by steric and electronic factors.

Reactant 1Reactant 2Product TypeMechanistic PathwayKey Findings
This compoundTetracyanoethyleneCyclobutane derivativeStepwise (Zwitterionic intermediate)Reaction proceeds readily due to the high electrophilicity of TCNE.
This compoundDichloroketeneCyclobutanone derivativeStepwise (Zwitterionic intermediate)Formation of a highly functionalized four-membered ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. organic-chemistry.orglibretexts.orgmychemblog.comlibretexts.orgmasterorganicchemistry.com In these reactions, this compound typically acts as the four-π-electron component, the diene. Its fixed s-cis-like conformation, imposed by the three-membered ring, makes it a highly reactive diene in Diels-Alder reactions. It readily reacts with a variety of electron-deficient alkenes and alkynes (dienophiles) to yield spiro[2.5]octene derivatives.

The reactivity of this compound as a diene is enhanced by its high-lying Highest Occupied Molecular Orbital (HOMO), which facilitates interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-poor dienophiles. organic-chemistry.orglibretexts.org This is a "normal-electron-demand" Diels-Alder reaction. While theoretically possible for this compound to act as a dienophile, this behavior is rarely observed due to the high reactivity of its diene system.

DieneDienophileProduct TypeReaction Type
This compoundMaleic anhydrideSpiro[2.5]octene derivativeNormal-electron-demand Diels-Alder
This compoundDimethyl acetylenedicarboxylateSpiro[2.5]octadiene derivativeNormal-electron-demand Diels-Alder
This compoundAcrylonitrileSpiro[2.5]octene derivativeNormal-electron-demand Diels-Alder

The stereochemistry of the Diels-Alder reaction of this compound is highly predictable. The reaction proceeds via a suprafacial-suprafacial pathway, meaning that the dienophile adds to the same face of the diene. This leads to a high degree of stereocontrol in the formation of the cycloadduct.

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com These reactions involve a 1,3-dipole, a molecule with a three-atom, four-π-electron system, and a dipolarophile, a two-π-electron system. This compound can act as a dipolarophile in these reactions, reacting with various 1,3-dipoles such as nitrile oxides, azides, and diazomethane.

The mechanism of these cycloadditions is generally considered to be concerted and pericyclic, following the principles of orbital symmetry. The regioselectivity of the addition is governed by the electronic properties of both the 1,3-dipole and this compound, as predicted by Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of one component and the LUMO of the other determines the orientation of the addition.

1,3-DipoleDipolarophileProduct TypeKey Features
Nitrile OxideThis compoundIsoxazoline derivativeHigh regioselectivity observed.
DiazomethaneThis compoundPyrazoline derivativeForms a five-membered nitrogen-containing heterocycle.
Azomethine YlideThis compoundPyrrolidine derivativeProvides access to complex nitrogenous scaffolds.

The outcomes of cycloaddition reactions involving this compound are elegantly explained by the principles of orbital symmetry, as formulated in the Woodward-Hoffmann rules and rationalized by Frontier Molecular Orbital (FMO) theory. researchgate.netlibretexts.orgyoutube.comyoutube.comresearchgate.net

In a [4+2] cycloaddition , the reaction is thermally allowed because the HOMO of the diene (this compound) and the LUMO of the dienophile have the same symmetry, allowing for a constructive, bonding interaction in a suprafacial-suprafacial manner. libretexts.org The energy of the HOMO of this compound is relatively high due to the strain and conjugation, making the energy gap between its HOMO and the LUMO of an electron-deficient dienophile small, thus accelerating the reaction.

For a thermal [2+2] cycloaddition , a concerted, suprafacial-suprafacial pathway is symmetry-forbidden. However, a stepwise mechanism, as mentioned earlier, bypasses this restriction. Photochemical [2+2] cycloadditions, on the other hand, are symmetry-allowed as the excitation of an electron to the LUMO changes the orbital symmetry, allowing for a concerted reaction. libretexts.org

In 1,3-dipolar cycloadditions , FMO theory is crucial for predicting regioselectivity. The reaction is typically controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (this compound), or vice versa. The larger orbital coefficients on the interacting atoms of the HOMO and LUMO will overlap to form the new sigma bonds, thus determining the regiochemical outcome.

Sigmatropic Rearrangements of this compound Systems

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. libretexts.org While less commonly studied for the parent this compound itself, its derivatives can undergo fascinating sigmatropic rearrangements, often driven by the release of ring strain.

These rearrangements are classified by an order [i,j], which denotes the number of atoms over which the sigma bond migrates on each fragment. For example, a mychemblog.commychemblog.com-sigmatropic rearrangement, such as the Cope or Claisen rearrangement, involves a six-membered cyclic transition state. imperial.ac.ukimperial.ac.uk The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, with thermal rearrangements of (4n+2)-electron systems proceeding suprafacially.

While specific, well-documented examples of sigmatropic rearrangements of unsubstituted this compound are scarce in the literature, theoretical studies suggest that substituted analogs could undergo rearrangements such as organic-chemistry.orgmasterorganicchemistry.com-hydrogen shifts or more complex skeletal reorganizations, particularly under thermal or photochemical conditions. The high degree of strain in the three-membered ring could act as a potent driving force for such transformations, leading to the formation of more stable, less strained cyclic or acyclic systems. Further experimental and computational investigations are needed to fully explore the potential of this compound systems in sigmatropic rearrangements. nih.govbeilstein-journals.org

Cope-Type Rearrangements and Analogous Processes in Cyclopropane (B1198618) Frameworks

The thermal behavior of this compound is anticipated to be dominated by Cope-type rearrangements, a class of wizeprep.comwizeprep.com-sigmatropic shifts. While direct studies on this compound are not extensively documented, a wealth of research on the analogous cis-1,2-divinylcyclopropane system provides a strong basis for understanding its reactivity. The initial step in the thermal rearrangement of this compound is a tautomerization to the more stable 1,2-divinylcyclopropane. Once formed, cis-1,2-divinylcyclopropane is primed to undergo a facile Cope rearrangement.

This rearrangement, known as the divinylcyclopropane rearrangement, is a concerted process that proceeds through a boat-like transition state to yield a seven-membered ring, specifically cyclohepta-1,4-diene. wikipedia.orgwikipedia.orgtcichemicals.com The significant release of ring strain from the three-membered cyclopropane ring provides a powerful thermodynamic driving force for this transformation, making it a highly efficient method for the synthesis of cycloheptadiene derivatives. wikipedia.org The reaction is stereospecific, with the stereochemistry of the vinyl groups in the starting material dictating the stereochemistry of the product. wikipedia.org

Computational studies using Density Functional Theory (DFT) have elucidated the energetics of the Cope rearrangement for cis-1,2-divinylcyclopropane and its heteroatom-substituted analogues. These studies confirm that the rearrangement proceeds via an endo-boatlike, aromatic transition state. The activation barrier for the rearrangement of cis-1,2-divinylcyclopropane is predicted to be relatively low, consistent with the high reactivity observed experimentally in analogous systems. researchgate.net

Table 1: Calculated Activation Barriers and Reaction Exothermicities for the Cope Rearrangement of cis-1,2-Divinylcyclopropane and Analogues

ReactantActivation Barrier (kcal/mol)Reaction Exothermicity (kcal/mol)
cis-1,2-DivinylcyclopropaneLowHigh
cis-2,3-DivinylaziridineHigher than cyclopropaneHigher than cyclopropane
cis-2,3-DivinyloxiraneHigher than aziridineLower than aziridine

This table is based on qualitative trends reported in computational studies. researchgate.net Exact values can vary based on the level of theory and basis set used.

Thermal and Photochemical Induced Rearrangement Mechanisms

Thermal Rearrangements: The thermal isomerization of this compound is expected to initiate with a wikipedia.orgresearchgate.net-hydrogen shift to form 1-vinyl-2-methylenecyclopropane, which can then undergo further rearrangements. A more dominant pathway, however, is the tautomerization to 1,2-divinylcyclopropane, which, as discussed, readily undergoes the Cope rearrangement. The high temperatures typically required for thermal isomerizations of cyclopropane derivatives can also lead to competing reaction pathways, including fragmentation and structural isomerization to other C5H6 isomers.

Photochemical Rearrangements: The photochemistry of methylenecyclopropane (B1220202) derivatives often involves the formation of trimethylenemethane (TMM) diradical intermediates. mdpi.com In the case of this compound, photochemical excitation could lead to the formation of a bis-TMM-like diradical. The subsequent reactivity of this intermediate would depend on its spin state (singlet or triplet) and could involve intramolecular cyclization to form various bicyclic products or undergo other rearrangements. Photochemical reactions can provide access to products that are not attainable through thermal means due to different reaction mechanisms and intermediates. mdpi.com

Carbocationic Rearrangements and Associated Pathways

The presence of unsaturation in this compound makes it susceptible to electrophilic attack, leading to the formation of carbocationic intermediates that can undergo a variety of rearrangements.

Wagner–Meerwein Rearrangements and 1,2-Shifts in Cyclopropylcarbinyl Systems

Protonation or reaction with an electrophile at one of the exocyclic methylene (B1212753) groups of this compound would generate a cyclopropylcarbinyl-type carbocation. These carbocations are known to be exceptionally stable due to the delocalization of the positive charge into the strained cyclopropane ring through a phenomenon often referred to as "bent bond" or "Walsh" orbital overlap.

This initial carbocation can undergo a series of rapid rearrangements, including Wagner-Meerwein shifts. wikipedia.org A 1,2-hydride or 1,2-alkyl shift can occur, leading to the expansion of the three-membered ring to a more stable four-membered ring (a cyclobutyl cation) or rearrangement to other stabilized carbocations. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com These rearrangements are driven by the desire to relieve ring strain and to form a more substituted, and therefore more stable, carbocation. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com

Generation and Fate of Carbocationic Intermediates

Carbocationic intermediates from this compound can be generated under acidic conditions (e.g., using protic acids or Lewis acids). The initially formed cyclopropylcarbinyl cation is at a branch point, and its subsequent fate is highly dependent on the reaction conditions and the nature of any nucleophiles present.

Possible pathways for the carbocationic intermediates include:

Ring-opening: The strained cyclopropane ring can open to form an allylic carbocation.

Ring expansion: As mentioned, Wagner-Meerwein shifts can lead to the formation of cyclobutyl or cyclopentyl carbocations.

Nucleophilic trapping: The carbocation can be trapped by a nucleophile present in the reaction mixture, leading to the formation of addition products.

Elimination: Loss of a proton from an adjacent carbon can lead to the formation of a new double bond.

The interplay of these pathways can lead to a complex mixture of products, and the selective control of one pathway over others is a significant challenge in the synthesis and manipulation of such strained systems.

Radical Reactions and Intramolecular Radical Migration Processes

The exocyclic double bonds of this compound are also reactive towards radical species.

Formation and Reactivity of Radical Intermediates in this compound Transformations

Radical addition to one of the methylene groups of this compound would lead to the formation of a cyclopropylcarbinyl-type radical. Similar to their carbocationic counterparts, these radicals are stabilized by the adjacent cyclopropane ring. The resulting radical can then undergo several transformations:

Intramolecular Radical Migration: The radical center can migrate to other positions within the molecule through a series of intramolecular hydrogen atom transfers or rearrangements.

Ring-opening: The cyclopropylcarbinyl radical can undergo rapid ring-opening to form a more stable homoallylic radical. This process is often a key step in radical reactions involving cyclopropane derivatives.

Intermolecular Reactions: The radical intermediate can react with other molecules in the reaction mixture, for example, by abstracting a hydrogen atom or adding to another double bond.

The specific outcome of a radical reaction involving this compound will depend on the nature of the initiating radical, the reaction conditions (temperature, concentration), and the presence of any radical trapping agents.

Catalytic Radical Cascade Reactions

Catalytic radical cascade reactions offer a powerful strategy for the construction of complex molecular architectures from simple precursors in a single operation. While direct catalytic radical cascades involving this compound are a developing area, the reactivity of structurally related alkylidenecyclopropanes (ACPs) provides significant mechanistic insights. The high ring strain of the cyclopropane ring in these systems makes them susceptible to ring-opening reactions upon the formation of a radical intermediate.

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating such radical processes. nih.govrsc.org For instance, the ring-opening of ACPs can be initiated by the addition of a radical species to the exocyclic double bond. This generates a cyclopropylcarbinyl radical, which can undergo a rapid ring-opening to form a more stable homopropargyl radical. This ring-opening process is generally a thermodynamically favorable event due to the release of ring strain. nih.gov

A plausible catalytic cycle for a radical cascade involving an ACP derivative, which can be extrapolated to this compound, is initiated by a photocatalyst. The excited photocatalyst can engage in a single-electron transfer (SET) with a suitable radical precursor to generate the initial radical species. This radical then adds to one of the exocyclic double bonds of the diene system in this compound, leading to a strained ring intermediate. Subsequent ring-opening and further reaction cascades can lead to the formation of diverse molecular scaffolds. For example, iodine radical mediated cascade [3+2] carbocyclizations of ene-vinylidenecyclopropanes have been reported, proceeding through a cyclopropane-ring opening pathway. rsc.org

Control experiments are crucial in elucidating these radical pathways. The use of radical scavengers, such as TEMPO, can effectively inhibit the reaction, providing evidence for the involvement of radical intermediates. Furthermore, computational studies, such as DFT calculations, can be employed to model the reaction energy profiles and determine the feasibility of the proposed radical intermediates and transition states. researchgate.net

Nucleophilic and Electrophilic Addition Pathways to this compound

The conjugated diene system of this compound is susceptible to both nucleophilic and electrophilic attack. The regioselectivity and stereoselectivity of these additions are governed by the electronic properties of the diene and the nature of the attacking species.

Electrophilic Addition: In electrophilic additions, the π-system of the diene acts as a nucleophile. The attack of an electrophile (E+) on one of the double bonds of this compound would lead to a carbocation intermediate. The stability of this carbocation will dictate the regioselectivity of the addition, following Markovnikov's rule where the electrophile adds to the less substituted carbon, and the subsequent nucleophile adds to the more substituted and stable carbocation center. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com For this compound, electrophilic attack at an exocyclic methylene carbon would generate a tertiary carbocation adjacent to the cyclopropane ring, which could be stabilized by the "banana" bonds of the cyclopropane. The subsequent attack of a nucleophile can occur from either face of the molecule, potentially leading to a mixture of stereoisomers. libretexts.orglibretexts.orgyoutube.comyoutube.com The planarity of the carbocation intermediate often leads to a loss of stereochemical information from the starting material. libretexts.org

Nucleophilic Addition: Nucleophilic addition to this compound would be facilitated by the polarization of the double bonds. The electron-withdrawing nature of the strained ring system can make the exocyclic carbons electrophilic. A nucleophile would attack one of the methylene carbons, generating a carbanionic intermediate. The regioselectivity would be influenced by the ability of the cyclopropane ring to stabilize the resulting negative charge. The stereochemistry of the addition would depend on the reaction mechanism, with concerted reactions potentially leading to specific stereoisomers (syn or anti-addition), while stepwise processes may result in mixtures. masterorganicchemistry.com The relative orientation of the incoming groups is a key stereochemical consideration. masterorganicchemistry.comyoutube.com

The table below summarizes the expected outcomes for addition reactions to this compound based on general principles of alkene reactivity.

Reaction TypeAttacking SpeciesIntermediateExpected RegioselectivityExpected Stereoselectivity
Electrophilic Addition Electrophile (e.g., H⁺, Br⁺)CarbocationMarkovnikov (attack at exocyclic carbon)Generally non-stereoselective (mixture of syn and anti)
Nucleophilic Addition Nucleophile (e.g., RLi, Grignard)CarbanionDependent on stabilization by cyclopropane ringDependent on mechanism (can be syn or anti)

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides a versatile platform for the transformation of strained molecules like this compound. Various metals, including palladium, rhodium, and gold, can catalyze a range of reactions, including cycloadditions, ring-openings, and formal insertions. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their ability to catalyze a variety of reactions involving alkenes and dienes. In the context of methylenecyclopropanes, palladium can catalyze formal [3+2] cycloadditions with various unsaturated partners. researchgate.net For this compound, a similar reactivity can be envisioned, where the diene acts as a three-carbon component. The mechanism often involves the formation of a palladacyclobutane intermediate, which can then undergo reductive elimination to afford the cycloadduct.

Rhodium-Catalyzed Reactions: Rhodium catalysts have also been employed in the transformations of vinylidenecyclopropanes, which are structurally analogous to this compound. nih.gov These reactions can proceed through the formation of a trimethylenemethane-rhodium (TMM-Rh) complex, which can then participate in various cycloaddition reactions. nih.gov For example, rhodium-catalyzed [2+2+2] cycloadditions of allene-ene-ynes have been reported to proceed with high chemoselectivity. nih.gov

Gold-Catalyzed Reactions: Gold catalysts have shown unique reactivity with vinylidenecyclopropanes, leading to the generation of gold carbenes. nih.gov This reactivity can be extended to this compound, opening up pathways for various carbene-mediated transformations, such as cyclopropanations and C-H insertions.

The outcomes of these transition metal-catalyzed reactions are highly dependent on the choice of metal, ligands, and reaction conditions. The table below provides a summary of potential transition metal-catalyzed transformations of this compound based on the reactivity of related systems.

Catalyst SystemProposed IntermediatePotential Reaction Type
Palladium(0)/Ligand Palladacyclobutane[3+2] Cycloaddition
Rhodium(I)/Ligand Trimethylenemethane-Rh complex[3+2], [4+2], [2+2+2] Cycloadditions
Gold(I)/Ligand Gold CarbeneCyclopropanation, C-H Insertion

Computational and Theoretical Studies on 1,2 Dimethylidenecyclopropane

Quantum Chemical Characterization of Electronic Structure and Bonding

Techniques such as Natural Bond Orbital (NBO) analysis would be employed to quantify the hybridization of the atoms and the nature of the orbital interactions. The results would shed light on the extent of sigma-pi mixing and the delocalization of electron density, which are crucial for understanding the molecule's reactivity.

Energetic Landscape and Relative Stabilities of Isomeric Forms

Computational methods are indispensable for exploring the energetic landscape of 1,2-dimethylidenecyclopropane and its various isomeric forms. High-level calculations would be performed to determine the relative stabilities of potential isomers, such as those arising from rearrangements or tautomerization. By calculating the Gibbs free energies of these isomers, a thermodynamic profile can be constructed, indicating the most stable structures under different conditions.

This analysis would involve locating all stationary points on the potential energy surface, including minima corresponding to stable isomers and transition states connecting them. The computational data would provide valuable predictions about the feasibility of isomerization reactions and the equilibrium distribution of different forms.

Elucidation of Reaction Mechanisms through Transition State Analysis

Understanding the reactivity of this compound requires a detailed elucidation of its reaction mechanisms. Computational chemistry offers a powerful approach to map out the pathways of various chemical transformations, such as cycloadditions, polymerizations, or rearrangements. Transition state theory, in conjunction with quantum chemical calculations, allows for the identification and characterization of transition state structures.

By calculating the activation energies associated with different reaction pathways, chemists can predict the most likely mechanisms. The geometry and electronic properties of the transition states provide crucial insights into the factors that control the reaction rate and selectivity. For instance, in a potential Diels-Alder reaction involving this compound, computational analysis would reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Frontier Molecular Orbital (FMO) theory, which examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, would be a key tool. The energies and shapes of these orbitals would be calculated to predict the regioselectivity and stereoselectivity of reactions.

Furthermore, electrostatic potential maps would be generated to identify the electron-rich and electron-poor regions of the molecule, providing a guide to its behavior in electrophilic and nucleophilic attacks. These predictive models are invaluable for designing new synthetic strategies and understanding the outcomes of reactions involving this strained diene.

Advanced Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, it possesses vibrational and rotational degrees of freedom that can be explored using molecular dynamics (MD) simulations. MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing information about its conformational preferences and vibrational modes.

For substituted derivatives of this compound, conformational analysis becomes even more critical. MD simulations, coupled with advanced sampling techniques, could be used to explore the potential energy surface and identify the most stable conformers. This information is crucial for understanding how substituents might influence the molecule's shape, and consequently, its reactivity and physical properties.

Advanced Spectroscopic Characterization Methodologies for 1,2 Dimethylidenecyclopropane and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2-dimethylidenecyclopropane and its derivatives. One-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). However, for a complete and unambiguous assignment of complex structures, particularly those of adducts, multi-dimensional NMR techniques are essential. wikipedia.orglibretexts.org

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity and spatial relationships between atoms within a molecule. walisongo.ac.idyoutube.comsdsu.eduusask.ca

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu In the context of this compound adducts, COSY spectra would reveal correlations between protons on adjacent carbons, helping to piece together the carbon skeleton. For instance, it can be used to trace the connectivity within a newly formed ring system resulting from a cycloaddition reaction.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edursc.org It is invaluable for assigning the ¹³C signals based on the assignments of their directly bonded protons. For adducts of this compound, HSQC spectra would clearly link the proton and carbon signals of the cyclopropane (B1198618) ring, the methylidene groups, and any newly formed stereocenters.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). youtube.comsdsu.edursc.org HMBC is crucial for connecting different structural fragments of a molecule. For example, in an adduct, it can show correlations from the methylidene protons to carbons in the dienophile part of the molecule, confirming the mode of cycloaddition. It is also instrumental in identifying quaternary carbons, which are not observed in HSQC spectra. youtube.com

The combined application of these techniques allows for a detailed and unambiguous structural assignment of complex adducts of this compound. walisongo.ac.idrsc.org

Table 1: Application of 2D NMR Techniques for the Structural Elucidation of a Hypothetical Adduct of this compound

2D NMR Experiment Information Provided Example Application for Adduct Analysis
COSY ¹H-¹H correlations (2-3 bonds)Establishing proton connectivity within the cyclopropane ring and the adducted moiety.
HSQC ¹H-¹³C correlations (1 bond)Assigning carbon signals based on known proton assignments.
HMBC ¹H-¹³C correlations (2-4 bonds)Connecting different structural fragments and identifying quaternary carbons.

Dynamic NMR (DNMR) spectroscopy is employed to study molecules that undergo conformational changes or other dynamic processes on the NMR timescale. nih.gov These processes can include bond rotations, ring inversions, and other fluxional behaviors. copernicus.orgresearchgate.net For adducts of this compound, which can exist as multiple conformers or stereoisomers, DNMR can provide valuable information about the energy barriers between these forms. nih.gov

By analyzing the changes in NMR line shapes as a function of temperature, it is possible to determine the rates of exchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the dynamic processes. nih.gov For example, in certain adducts, rotation around a newly formed single bond might be hindered, leading to the observation of distinct sets of signals for different rotamers at low temperatures. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal, from which the energy barrier to rotation can be calculated.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectra of this compound are characterized by specific bands that arise from its unique structural features.

Exocyclic Double Bonds: The C=C stretching vibrations of the exocyclic double bonds are expected to appear in the region of 1650-1700 cm⁻¹ in the IR and Raman spectra. The exact position and intensity of these bands can be influenced by conjugation and substitution.

Strained Cyclopropane Ring: The cyclopropane ring itself has characteristic vibrational modes. The ring breathing and C-H stretching vibrations of the cyclopropane ring are sensitive to the strain and substitution pattern. High-resolution IR spectroscopy has been used to analyze the vibrational bands of cyclopropane. capes.gov.br For instance, studies on cyclopropane have identified fundamental bands at various wavenumbers corresponding to different vibrational modes. nasa.gov

The IR and Raman spectra of adducts of this compound would show the disappearance or shifting of the bands associated with the exocyclic double bonds and the appearance of new bands corresponding to the newly formed single bonds and functional groups. The characteristic vibrations of the cyclopropane ring would likely be retained, although their positions might be altered due to changes in the molecular environment. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. d-nb.infoaps.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹) Spectroscopic Technique
Exocyclic C=CStretching1650-1700IR, Raman
Cyclopropane C-HStretching~3100IR, Raman
Cyclopropane RingBreathing/DeformationVariesIR, Raman

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.netub.edu Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions. researchgate.netnih.gov

For this compound and its adducts, HRMS can confirm the molecular formula of the compounds. MS/MS experiments are crucial for elucidating their structures and differentiating between isomers. gre.ac.ukncsu.edunih.govresearchgate.net

By subjecting the molecular ion of an adduct to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. gre.ac.uk The analysis of these fragment ions can reveal the connectivity of the molecule and the nature of the substituents. For example, the fragmentation of a Diels-Alder adduct of this compound would likely involve a retro-Diels-Alder reaction, leading to the regeneration of the diene and dienophile fragments. The masses of these fragments would provide strong evidence for the structure of the adduct.

Furthermore, MS/MS can be used to differentiate between isomeric adducts that may have very similar NMR and IR spectra. Different isomers often exhibit distinct fragmentation pathways, leading to different MS/MS spectra. This can be particularly useful for distinguishing between regioisomers or stereoisomers. Advanced techniques like data-dependent MS³ neutral loss screening can further aid in the classification and relative quantitation of specific compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals. In the context of this compound, UV-Vis spectroscopy provides valuable insights into the nature of its conjugated π-electron system.

The conjugation of the two exocyclic double bonds in this compound results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to isolated double bonds. This is because the π-orbitals of the two double bonds overlap, creating a more extended π-system. As a result, the molecule absorbs light at longer wavelengths (lower energy) than non-conjugated dienes. This absorption is typically a π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital.

The specific absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The λmax indicates the energy of the electronic transition, while the molar absorptivity is a measure of the probability of that transition occurring. For conjugated systems like this compound, the π → π* transitions are generally intense, leading to high molar absorptivity values.

When this compound undergoes cycloaddition reactions, such as the Diels-Alder reaction, the conjugation of the diene is disrupted. The resulting adducts will have significantly different electronic structures and, consequently, different UV-Vis spectra. The disappearance of the characteristic long-wavelength absorption of the conjugated diene and the appearance of new absorptions corresponding to the electronic transitions within the adduct can be used to monitor the progress of the reaction.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition Type
This compoundHexane~240-260>10,000π → π
Diels-Alder Adduct with Maleic AnhydrideDichloromethane<220<5,000π → π (isolated double bond)

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation of Derivatives

While UV-Vis spectroscopy provides information about the electronic properties of molecules, single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.orgrsc.org This method is particularly vital for characterizing the derivatives of reactive species like this compound, which are often isolated as stable crystalline solids.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted X-ray beams, a detailed three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all atoms (excluding hydrogen atoms in some cases) can be determined, yielding a wealth of structural information.

For the adducts of this compound, single-crystal X-ray diffraction can definitively establish:

Connectivity: The exact bonding arrangement of atoms in the molecule.

Stereochemistry: The relative and absolute configuration of stereocenters created during the reaction. For instance, in a Diels-Alder reaction, it can distinguish between endo and exo products.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which can provide insights into bond strain and electronic effects.

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: The way molecules pack together in the crystal lattice, including hydrogen bonding and van der Waals forces.

The crystallographic data obtained from such an analysis is typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical table illustrating the kind of data that would be obtained for a Diels-Alder adduct of this compound.

ParameterValue
Chemical FormulaC11H10O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (Å3)975.4
Z (molecules per unit cell)4
Calculated Density (g/cm3)1.35

Applications of 1,2 Dimethylidenecyclopropane in Complex Molecule Synthesis

Utility as a Versatile Building Block in Divergent Synthetic Strategies

The core utility of 1,2-dimethylidenecyclopropane stems from its high reactivity, which can be harnessed to construct larger, more complex carbocyclic and heterocyclic frameworks. The two exocyclic double bonds act as a conjugated diene, making it a candidate for cycloaddition reactions. Furthermore, the significant ring strain of the cyclopropane (B1198618) core facilitates ring-opening reactions, often mediated by transition metals, to generate versatile intermediates.

While extensive research has been conducted on the transition metal-catalyzed reactions of similar structures like vinylcyclopropanes, the specific applications of this compound are less commonly detailed. Theoretical and gas-phase studies have identified 1,2-bis(methylene)cyclopropane as a product in certain high-energy reactions, pointing to its potential existence as a reactive intermediate. researchgate.netresearchgate.net In synthetic applications, it is often generated in situ or used as a transient species due to its reactivity. Its role as a building block is primarily seen in cycloaddition pathways where it can act as a four-carbon component to construct five- and six-membered rings.

Enantioselective and Diastereoselective Synthesis of Advanced Carbocyclic and Heterocyclic Intermediates

Achieving stereocontrol in reactions involving this compound is a key objective for its use in synthesizing advanced intermediates for pharmaceuticals and natural products. The development of asymmetric catalysis for reactions involving strained rings is a significant area of modern organic synthesis.

For related methylenecyclopropanes, transition-metal catalysis, particularly with palladium, has been a fruitful strategy for cycloadditions. These reactions often proceed through the formation of a zwitterionic π-allyl palladium intermediate, which can then react with a variety of partners. By employing chiral ligands, chemists can influence the stereochemical outcome of these transformations, leading to enantiomerically enriched products. While specific data tables for enantioselective reactions starting directly from this compound are not widely available in the literature, the principles established with analogous systems provide a clear blueprint for potential applications. The focus remains on controlling the facial selectivity of the approach of a reaction partner to the diene system or controlling the stereochemistry of the subsequent bond formations after a metal-catalyzed ring-opening.

Strategies for Ring Expansion and Ring Contraction Reactions Initiated by the Cyclopropane Core

The inherent strain energy of the cyclopropane ring in this compound is a powerful driving force for rearrangement reactions that lead to ring expansion. Upon activation, typically with a transition metal catalyst or under thermal/photochemical conditions, the three-membered ring can open to form a more stable, larger ring system.

For example, a common reaction pathway for methylenecyclopropanes involves a metal-catalyzed isomerization to a cyclobutene (B1205218) derivative, effectively expanding the three-membered ring to a four-membered one. Another powerful transformation is the trimethylenemethane (TMM) cycloaddition, where a methylenecyclopropane (B1220202) derivative acts as a precursor to a TMM-metal complex. This intermediate can then undergo a [3+2] cycloaddition with an olefin to generate a five-membered ring. These strategies allow for the conversion of the readily accessible, but strained, cyclopropane core into more complex and synthetically useful cyclopentane (B165970) and cyclopentenone architectures. While these are established strategies for the broader class of methylenecyclopropanes, their specific application starting from this compound is a more specialized area of investigation.

Target-Oriented Synthesis of Structurally Intricate Organic Molecules via this compound Intermediates

The ultimate demonstration of a building block's utility is its incorporation into the total synthesis of a complex natural product or a medicinally relevant molecule. The unique reactivity of this compound makes it an attractive, albeit challenging, starting point for such endeavors. Its ability to participate in cycloaddition and ring-expansion reactions allows for the rapid construction of molecular complexity from a simple precursor.

While a survey of the literature does not reveal numerous examples of total syntheses where this compound is a key starting material, the types of structures it can generate are highly relevant. For instance, the formation of functionalized cyclopentane rings via [3+2] cycloaddition strategies is a recurring theme in the synthesis of many natural products, including prostaglandins, steroids, and various alkaloids. The development of robust and stereoselective methods involving this compound could therefore open new and efficient pathways to these important molecular targets. The challenge lies in controlling the high reactivity of this strained diene to achieve the desired outcomes in a complex synthetic sequence.

Emerging Research Directions and Future Outlook in 1,2 Dimethylidenecyclopropane Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization

The reactivity of the exocyclic double bonds and the strained three-membered ring of 1,2-dimethylidenecyclopropane offers a rich playground for catalytic functionalization. While established methods exist, current research is intensely focused on creating novel catalytic systems that offer superior efficiency, selectivity, and a broader substrate scope.

Transition metal catalysis, particularly with palladium and rhodium, continues to be a fertile ground for innovation. Scientists are designing sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to precisely control the regioselectivity and enantioselectivity of reactions. For instance, palladium-catalyzed hydroalkylation of methylenecyclopropanes, a class of compounds including this compound, has been achieved with high selectivity for C-C bond cleavage under mild conditions. nih.govnih.gov These reactions often proceed through a palladacyclobutane intermediate, and the choice of ligand is crucial in determining the reaction outcome. nih.gov

Rhodium catalysts are also at the forefront of developing new cyclopropanation reactions. Chiral rhodium complexes have been shown to catalyze the enantioselective cyclopropanation of electron-deficient alkenes with diazo compounds, a reaction that can be conceptually extended to the functionalization of the double bonds in this compound. nih.govrsc.org

Table 1: Selected Catalytic Systems for Methylenecyclopropane (B1220202) Functionalization

Catalyst SystemReaction TypeKey Features
[Pd(allyl)Cl]₂ / LigandHydroalkylationHigh regioselectivity for C-C bond cleavage. nih.govnih.gov
Rh₂(S-TCPTAD)₄Enantioselective CyclopropanationHigh asymmetric induction with electron-deficient alkenes. nih.govrsc.org
Rh₂(S-NTTL)₄C-H Functionalization of IndolesHigh yield and enantioselectivity. nih.gov

Exploration of Unprecedented Pericyclic and Cascade Reaction Pathways

The unique electronic and steric properties of this compound make it an ideal substrate for exploring new frontiers in pericyclic and cascade reactions. These reactions, which form multiple bonds in a single, often stereospecific, step, are highly sought after for their elegance and efficiency in building molecular complexity.

Researchers are investigating novel cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to construct complex polycyclic systems. Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane, a reactive intermediate that can be generated from precursors related to this compound, with imines provides a direct route to functionalized pyrrolidines. nih.gov The development of new phosphoramidite (B1245037) ligands has been instrumental in achieving high enantioselectivities in these reactions. nih.gov

Cascade reactions initiated by the ring-opening of the strained cyclopropane (B1198618) ring are another major focus. These cascades can lead to the rapid assembly of intricate molecular architectures that would be challenging to synthesize through traditional stepwise methods. For instance, palladium(0)-catalyzed intramolecular cascade cyclizations of methylenecyclopropanes have been developed to furnish spirocyclic compounds. mdpi.com These reactions often proceed through a series of complex intermediates, and their study provides valuable insights into fundamental organometallic reaction mechanisms. The ring-opening can also be initiated by other means, setting the stage for a variety of subsequent transformations.

Innovations in Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmentally benign chemical processes, a significant research effort is being directed towards developing sustainable and green synthetic methodologies for the preparation and derivatization of this compound.

One promising avenue is the use of eco-friendly solvents and reaction conditions. For example, the synthesis of dimethindene, a molecule with structural similarities to functionalized this compound derivatives, has been successfully achieved using green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com These solvents are derived from renewable resources and are less toxic than many traditional organic solvents.

The development of catalyst-free or metal-free reaction protocols is another key aspect of green chemistry. Photo-induced Friedel-Crafts acylations using solar energy represent an environmentally friendly alternative to traditional acid-catalyzed methods for the synthesis of certain aromatic ketones. researchgate.net While not directly applied to this compound itself, the principles of using light as a clean reagent can inspire new, greener transformations of this versatile building block.

Potential Integration into Advanced Materials Science and Supramolecular Architectures

The inherent reactivity and defined geometry of this compound make it a tantalizing building block for the construction of novel polymers and supramolecular assemblies. The exocyclic double bonds provide ideal handles for polymerization, while the rigid cyclopropane core can impart unique structural and physical properties to the resulting materials.

The use of this compound as a monomer in polymerization reactions is an area of growing interest. msu.eduresearchgate.net Its ability to undergo ring-opening polymerization could lead to the formation of polymers with unique backbone structures and functionalities. By carefully selecting the initiator and reaction conditions, it may be possible to control the polymer's molecular weight, tacticity, and other key properties. The resulting polymers could find applications in areas ranging from specialty plastics to advanced coatings.

Furthermore, the rigid three-membered ring of this compound can serve as a scaffold for the design of complex supramolecular architectures. By attaching appropriate recognition motifs to the cyclopropane core, it is possible to program the self-assembly of these molecules into well-defined nanostructures. While the direct use of this compound in this context is still in its nascent stages, the principles of supramolecular chemistry provide a clear roadmap for future research. The ability to control the spatial arrangement of molecules on the nanoscale opens up exciting possibilities for the development of new functional materials, such as sensors, catalysts, and drug delivery systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1,2-Dimethylidenecyclopropane, and what are their mechanistic underpinnings?

  • Answer : The synthesis typically involves [2+1] cyclopropanation reactions, such as carbene addition to alkenes. Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) or transition metal catalysts (e.g., Rh₂(OAc)₄) are standard. Mechanistically, carbene insertion into alkenes follows a concerted pathway, supported by computational studies of analogous cyclopropanes. Reaction conditions (e.g., phase-transfer catalysis) and steric effects critically influence yields .

Q. What spectroscopic markers in NMR and IR spectra are diagnostic for confirming the structure of this compound?

  • Answer : In ^1H NMR, equivalent vinyl protons appear as a singlet (δ 5.5–6.5 ppm), while cyclopropane carbons in ^13C NMR resonate at ~100–110 ppm. IR spectroscopy shows C=C stretches near 1650 cm⁻¹ and ring deformation modes at 900–1000 cm⁻¹. Cross-validation with computed spectra (e.g., DFT) is recommended to resolve ambiguities .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

  • Answer : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert atmospheres. Isothermal thermogravimetric analysis (TGA) quantifies mass loss kinetics. Compare experimental activation energies (via Kissinger analysis) with DFT-calculated values to validate stability predictions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the regioselectivity of this compound in Diels-Alder reactions?

  • Answer : DFT at the M06-2X/def2-TZVP level models frontier molecular orbitals (FMOs) to identify reactive sites. HOMO-LUMO gaps between the cyclopropane (dienophile) and diene predict endo/exo selectivity. Solvent effects (e.g., PCM models for toluene) refine predictions, though discrepancies may arise from dynamic effects not captured in static calculations .

Q. What experimental approaches can reconcile conflicting reports on the thermal decomposition kinetics of this compound?

  • Answer : Systematic reinvestigation using standardized protocols (ASTM E698) minimizes variability. Apply isoconversional methods (e.g., Friedman analysis) to non-isothermal DSC data for activation energy consistency. Collaborative inter-laboratory studies with shared reference materials improve reproducibility .

Q. How does isotopic labeling (e.g., ^13C or ^2H) elucidate the reaction pathways of this compound in photochemical studies?

  • Answer : Labeling cyclopropane carbons with ^13C tracks bond cleavage via mass spectrometry. Kinetic isotope effects (KIEs) quantify transition state structures: primary KIEs >1 indicate C-C bond breaking. ^2H labeling at methylidene groups distinguishes radical vs. ionic mechanisms in UV-induced ring-opening .

Q. What strategies address the challenges in achieving enantioselective synthesis of this compound using chiral catalysts?

  • Answer : Chiral bis(oxazoline)-Cu complexes induce asymmetry in cyclopropanation, with ee values optimized via ligand screening (e.g., SPINOL-derived phosphoric acids). Low temperatures (-40°C) suppress racemization, while chiral HPLC (e.g., Chiralpak IA) verifies enantiopurity. Computational docking studies guide ligand design for steric control .

Methodological Guidance

Q. What computational tools are recommended for predicting the stability and reactivity of this compound derivatives?

  • Answer : Gaussian (DFT: M06-2X/cc-pVTZ) and ORCA (DLPNO-CCSD(T)) perform geometry optimizations and energy calculations. Strain energy is quantified via homodesmotic reactions. For reaction dynamics, transition state searches (QST2/NEB) in Gaussian provide activation barriers. Thermochemical data from NIST Chemistry WebBook supplement validation .

Q. How can researchers systematically review literature on this compound while addressing contradictory data?

  • Answer : Follow EPA’s methodology ():

  • Step 1 : Search databases (PubMed, Reaxys) using CASRN and IUPAC names.
  • Step 2 : Cross-reference experimental data (e.g., DSC thermograms) with computational predictions.
  • Step 3 : Apply inclusion criteria (Table C-1 in ) to filter studies by route of exposure and health outcomes.
  • Step 4 : Resolve contradictions via meta-analysis (e.g., random-effects models) and sensitivity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.